molecular formula C6H8ClF B2896403 1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane CAS No. 17725-43-8

1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane

Cat. No.: B2896403
CAS No.: 17725-43-8
M. Wt: 134.58
InChI Key: KZJGLYCRUCDVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane is an organic compound with the molecular formula C₆H₈ClF It is a cyclopropane derivative characterized by the presence of chlorine, fluorine, and ethenyl groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane can be synthesized through a multi-step process involving the cyclopropanation of suitable precursors. One common method involves the reaction of 1-chloro-2-fluoroethylene with methylcyclopropane under controlled conditions. The reaction typically requires the presence of a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents at moderate temperatures.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used in addition reactions. These reactions often require the presence of a catalyst and are conducted under controlled temperatures and pressures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used. The reactions are performed under specific conditions to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon bonds.

Scientific Research Applications

1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It may serve as a model compound for understanding the behavior of similar cyclopropane derivatives in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific therapeutic properties.

    Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s reactivity is influenced by the presence of chlorine, fluorine, and ethenyl groups, which can participate in various chemical reactions. In biological systems, the compound may interact with enzymes and receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    1-Chloro-2-fluoroethylene: A related compound with similar reactivity but lacking the ethenyl and methyl groups.

    2-Chloro-1-fluoro-2-methylpropane: Another similar compound with a different arrangement of chlorine and fluorine atoms.

Uniqueness: 1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane is unique due to its specific combination of substituents on the cyclopropane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF/c1-3-5(2)4-6(5,7)8/h3H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJGLYCRUCDVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.